2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one
Description
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one (CAS: 1598330-48-3) is a sulfur-containing α,β-unsaturated ketone with the molecular formula C₈H₁₅NOS and a molecular weight of 173.28 g/mol . Its structure features a thiomorpholin ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) substituted at the 3-position, combined with a propenone backbone.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-methyl-1-thiomorpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |
InChI Key |
DRZTWFFZYMEQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1CSCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with an appropriate α,β-unsaturated carbonyl compound. One common method is the Michael addition, where thiomorpholine acts as a nucleophile and adds to the β-position of the enone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the addition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The enone moiety can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for the reduction of the carbonyl group.
Substitution: Nucleophilic addition reactions often require a base such as triethylamine to deprotonate the nucleophile and facilitate the addition.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various β-substituted enones, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The enone moiety can also participate in Michael addition reactions with nucleophilic residues, leading to covalent modification of the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds are categorized based on substituents and biological activities:
Aromatic Substituted Propenones
These compounds feature aryl or substituted aryl groups instead of thiomorpholin. Key examples include:
- 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS: N/A): A tolperisone impurity with a methylphenyl group.
- (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : A chalcone derivative with multiple methoxy groups, showing potent anticancer activity via p53-mediated apoptosis. The electron-rich trimethoxyphenyl group enhances cellular uptake but may increase metabolic instability .
Heterocyclic Substituted Propenones
Thiophene, benzofuran, and indole substituents are common in these analogs:
- (E)-3-(Thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one (CAS: 6028-89-3): Features a thiophene ring, offering π-conjugation and moderate anticancer activity. Its melting point (75°C) and boiling point (381.5°C) suggest higher stability than thiomorpholin derivatives .
Biological Activity
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting key findings from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiomorpholine derivatives with acrolein or its derivatives. The characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been determined, showcasing its efficacy.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
| Proteus mirabilis | 30 - 50 |
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. Studies have shown that it is particularly effective against multi-drug resistant strains, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in several studies. Research indicates that it can induce apoptosis in cancer cells, with mechanisms involving the inhibition of key survival pathways.
Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
These results suggest that the compound has a potent inhibitory effect on cancer cell proliferation, warranting further investigation into its mechanism of action and potential therapeutic applications .
The biological activity of this compound is believed to be mediated through multiple pathways:
- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell cycle regulation or metabolic processes critical for cancer cell survival.
Q & A
Q. What are the common synthetic routes for 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?
The synthesis of α,β-unsaturated ketones like this compound typically employs the Claisen-Schmidt condensation. A methodological approach involves:
- Reacting thiomorpholine derivatives with acetylating agents (e.g., acetic anhydride) to form the ketone intermediate.
- Condensation with aldehydes under basic (e.g., NaOH) or acidic (e.g., HCl) catalysis.
- Optimization includes temperature control (60–80°C), solvent selection (ethanol or methanol for polar intermediates), and stoichiometric ratios (1:1.2 ketone:aldehyde) to minimize side products like diastereomers .
- Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>70%) .
Q. Which spectroscopic techniques are critical for structural validation, and how are discrepancies resolved?
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thiomorpholine C–S vibrations (600–700 cm⁻¹) .
- NMR : ¹H NMR identifies α,β-unsaturated protons (δ 6.5–7.5 ppm, doublets with J ≈ 15–16 Hz) and thiomorpholine ring protons (δ 2.5–3.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 190–200 ppm) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry (e.g., E-configuration) and bond lengths. Discrepancies between experimental and calculated (DFT) geometries are resolved by refining thermal parameters and checking for solvent inclusion .
Q. How are mechanical properties (e.g., elastic constants) experimentally determined for crystalline samples?
- Nanoindentation tests on single crystals measure hardness (H) and elastic modulus (E).
- Directional anisotropy is assessed by aligning crystals along specific crystallographic axes (e.g., [100], [010]).
- Data interpretation uses Voigt-Reuss-Hill approximations to correlate elastic tensor components with intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
Advanced Research Questions
Q. How does SHELXL refine crystal structures with high torsional disorder, and what validation metrics ensure reliability?
- Refinement Workflow :
- Metrics :
Q. How do computational methods (DFT, NBO) resolve contradictions in nonlinear optical (NLO) response predictions?
- Methodology :
- Optimize geometry at B3LYP/6-311++G(d,p) level.
- Calculate hyperpolarizability (β) using CAM-B3LYP for charge-transfer accuracy.
- Compare with experimental Kurtz-Perry powder SHG results.
- Contradictions : Overestimation of β by DFT (due to solvent effects) is corrected by applying Polarizable Continuum Models (PCM) .
Q. What strategies address conflicting crystallographic data in polymorphic systems?
- Packing Analysis : Use Mercury CSD to compare intermolecular contacts (e.g., C–H···O vs. S···π interactions) .
- Energy Frameworks : Calculate lattice energies (PIXEL method) to identify stable polymorphs.
- Validation : Cross-reference with temperature-dependent XRD to rule out thermal expansion artifacts .
Q. How are antimicrobial activity assays designed to differentiate between intrinsic activity and cytotoxicity?
- Dose-Response : Test compound concentrations (1–100 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices (SI = IC50/MIC) .
- Mechanistic Probes : Use fluorescence-based DNA binding assays (ethidium bromide displacement) to confirm intercalation vs. groove binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
